molecular formula C14H11FO3 B172564 2-[(3-fluorophenoxy)methyl]benzoic Acid CAS No. 114312-47-9

2-[(3-fluorophenoxy)methyl]benzoic Acid

Cat. No. B172564
M. Wt: 246.23 g/mol
InChI Key: MRHZIOQBQSNKPJ-UHFFFAOYSA-N
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Description

“2-[(3-fluorophenoxy)methyl]benzoic Acid” is a chemical compound with the CAS Number: 114312-47-9 . It has a molecular weight of 246.24 and its IUPAC name is 2-[(3-fluorophenoxy)methyl]benzoic acid . It appears as a white to red solid .


Molecular Structure Analysis

The InChI code for “2-[(3-fluorophenoxy)methyl]benzoic Acid” is 1S/C14H11FO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8H,9H2,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-[(3-fluorophenoxy)methyl]benzoic Acid” has a molecular weight of 246.24 . It is a white to red solid and is stored at a temperature of +4°C .

Scientific Research Applications

Anaerobic Degradation of Organic Compounds

  • Anaerobic Degradation Pathways : A study used fluorinated compounds to trace the anaerobic degradation of m-cresol in a methanogenic consortium. The degradation pathway involved transformation to various benzoic acids, indicating potential applications in understanding anaerobic microbial processes (Londry & Fedorak, 1993).

Plant Growth Regulation

  • Growth-Regulating Substances in Agriculture : Research on chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 2-[(3-fluorophenoxy)methyl]benzoic Acid, revealed significant growth-promoting activities, which could be beneficial in agricultural applications (Pybus et al., 1959).

Fluorescence Probes and Detection of Reactive Oxygen Species

  • Fluorescence Probes for Detecting Reactive Species : Novel fluorescence probes were developed for detecting reactive oxygen species, demonstrating the utility of benzoic acid derivatives in biochemical and chemical applications (Setsukinai et al., 2003).

Thermochemistry and Structure-Property Relationships

  • Thermochemical Properties : A study investigated the thermochemical properties of halogenosubstituted benzoic acids, providing insights valuable for material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Electrochemical Oxidation Studies

  • Electrochemical Behaviors : Research on the electrochemical oxidation of aromatic carboxylic acids, including benzoic acid derivatives, offers insights into their stability and reaction pathways, potentially useful in chemical synthesis and environmental applications (Rudenko et al., 1983).

Gas Sensing Properties

  • Metal Complexes and Gas Sensing : Benzoic acid derivatives were used to synthesize metal complexes with notable gas sensing properties, indicating potential applications in sensor technology (Rad et al., 2016).

Doping in Polyaniline

  • Conductive Polymer Applications : Studies on doping polyaniline with benzoic acid and its derivatives, including the enhancement of conductivity, suggest applications in advanced materials and electronics (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety information for “2-[(3-fluorophenoxy)methyl]benzoic Acid” indicates that it should be stored in a well-ventilated place and the container should be kept tightly closed . The MSDS (Material Safety Data Sheet) can provide more detailed safety information .

properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHZIOQBQSNKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-fluorophenoxy)methyl]benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
山本圭介 - 2020 - eprints.lib.hokudai.ac.jp
HOBt: 1-hydroxybenzotriazole KRT20: keratin 20 PPAR: peroxisome proliferator-activated receptor PPRE: peroxisome proliferator response element GAPDH: glyceraldehyde-3-…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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